1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a thiophene ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, often using palladium-catalyzed Suzuki or Stille coupling.
Azepane Moiety Addition: The azepane group is added through nucleophilic substitution or reductive amination.
Sulfonylation and Carboxylation: The final steps involve sulfonylation and carboxylation to introduce the sulfonyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane moiety can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure but differ in ring size and functional groups.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar core structures but lack the thiophene and azepane moieties.
Thiophene Derivatives: These compounds contain the thiophene ring but differ in other structural elements.
Uniqueness: 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, thiophene ring, and azepane moiety, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(azepane-1-carbonyl)thiophen-2-yl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c20-16(18-7-3-1-2-4-8-18)14-11-15(25-12-14)26(23,24)19-9-5-13(6-10-19)17(21)22/h11-13H,1-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYPFGWWXNUVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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